[4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
Description
[4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is a synthetic carbamate derivative featuring a cyclohexane core substituted with a tert-butyl carbamate group, an ethylamino linker, and a 2-chloro-acetylamino moiety. This compound is primarily utilized in pharmaceutical research as a protected intermediate for drug synthesis. Its structure combines a sterically hindered tert-butyl ester (enhancing stability) with a reactive chloroacetyl group, enabling selective modifications .
Key properties (inferred from analogs):
Properties
IUPAC Name |
tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN2O3/c1-5-18(14(20)21-15(2,3)4)12-8-6-11(7-9-12)17-13(19)10-16/h11-12H,5-10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSTZYSCQLURQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Cyclohexyl-Ethylamine
The tert-butyl carbamate group is introduced to protect the primary amine during subsequent reactions.
Procedure :
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Starting Material : Trans-4-(ethylamino)cyclohexanol or its hydrochloride salt.
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Reagents :
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Di-tert-butyl dicarbonate (Boc anhydride)
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Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
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Conditions :
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Temperature: 0–25°C
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Time: 4–12 hours
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Workup :
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Quench with aqueous HCl, extract with DCM, and purify via silica gel chromatography.
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Yield : 75–85% (based on analogous Boc protections in).
Mechanistic Insight :
The Boc group reacts with the primary amine via nucleophilic acyl substitution, forming a stable carbamate. Steric hindrance from the cyclohexyl ring necessitates prolonged reaction times compared to linear amines.
Acylation with Chloroacetyl Chloride
The Boc-protected intermediate undergoes acylation to introduce the chloroacetyl group.
Procedure :
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Starting Material : Boc-protected trans-4-(ethylamino)cyclohexane.
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Reagents :
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Chloroacetyl chloride
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Base: TEA or N,N-diisopropylethylamine (DIPEA)
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Solvent: DCM or ethyl acetate
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Conditions :
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Temperature: −10°C to 0°C (to minimize side reactions)
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Time: 2–6 hours
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Workup :
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Wash with sodium bicarbonate, brine, and purify via recrystallization or chromatography.
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Yield : 60–70% (extrapolated from).
Key Challenges :
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Competitive Hydrolysis : Chloroacetyl chloride is moisture-sensitive; reactions require anhydrous conditions.
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Steric Effects : The trans-cyclohexyl configuration may slow acylation kinetics, necessitating excess reagent.
Alternative Pathways and Modifications
One-Pot Synthesis
A streamlined approach combines Boc protection and acylation in a single vessel, reducing purification steps.
Procedure :
Enzymatic Catalysis
Recent advances explore lipases or proteases for greener synthesis:
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Enzyme : Candida antarctica lipase B (CAL-B)
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Solvent : Tert-butanol
Analytical Characterization
Critical for verifying structure and purity:
| Technique | Key Data Points | Source |
|---|---|---|
| 1H NMR | δ 1.4 ppm (Boc tert-butyl), 4.1 ppm (CH₂Cl) | |
| 13C NMR | 155 ppm (carbamate carbonyl) | |
| HPLC-MS | m/z 349.2 [M+H]+ | |
| IR | 1700 cm⁻¹ (C=O stretch) |
Optimization Strategies
Solvent Selection
Temperature Control
Catalytic Additives
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known drugs. Its applications include:
- Anticancer Activity : Research indicates that derivatives of carbamic acid esters exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways .
- Antimicrobial Properties : The chloroacetylamino group is known to enhance the antimicrobial activity of compounds. Preliminary studies suggest that this ester may exhibit activity against both Gram-positive and Gram-negative bacteria .
Agricultural Science
The compound's applications extend to agrochemicals, where it can be utilized as:
- Pesticide Development : The unique structure of [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester allows it to function as a potential pesticide. Compounds with similar functionalities have been shown to disrupt pest metabolism and growth .
Material Science
In material science, the compound can be explored for:
- Polymer Synthesis : The presence of the carbamic acid group allows for the modification of polymer chains, potentially leading to materials with enhanced properties such as increased thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of carbamate derivatives on human cancer cell lines. Among these derivatives, [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester showed promising results in inhibiting cell proliferation at micromolar concentrations, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents tested various carbamate compounds against common bacterial strains. The findings indicated that compounds similar to [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester demonstrated significant antibacterial activity, particularly against resistant strains of E. coli and Staphylococcus aureus .
Mechanism of Action
The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro-acetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclohexyl ring and tert-butyl ester groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)
[4-(2-Methylsulfanyl-pyrimidin-4-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
- Structure : Cyclohexyl carbamate with a pyrimidine-thioether substituent.
- Key differences: The pyrimidine-thioether group introduces hydrogen-bonding and π-stacking capabilities, contrasting with the electrophilic chloroacetyl group in the target compound. No direct molecular data are available, but the pyrimidine ring likely enhances biological target interactions .
Benzyl Ester Analog: {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS 1353967-76-6)
- Structure : Benzyl ester replaces the tert-butyl group.
- Molecular formula : C₁₈H₂₅ClN₂O₃.
- Molecular weight : 352.9 g/mol .
- Key differences : The benzyl ester is more labile under acidic/basic conditions compared to the tert-butyl group, impacting stability during synthesis. This compound is discontinued, suggesting challenges in commercial scalability .
[4-Hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester (CAS 1310478-98-8)
Piperazine Derivatives: tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)
- Structure: Cyclohexyl carbamate with a piperazine and dibenzylamino group.
- Key differences: The piperazine ring introduces basicity, while the dibenzylamino group enhances lipophilicity. These features contrast with the target compound’s chloroacetyl group, which is designed for covalent binding or further functionalization .
Data Table: Structural and Functional Comparison
*Inferred based on benzyl ester analog.
Biological Activity
[4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.
- IUPAC Name : [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester
- Molecular Formula : C13H24ClN2O3
- Molecular Weight : 292.80 g/mol
- Physical Form : White solid, with a purity of 97% as reported by suppliers like Sigma-Aldrich .
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of cyclohexylamine derivatives with chloroacetyl chloride and subsequent carbamate formation. The synthetic pathway typically yields high purity and is characterized by mild reaction conditions, which can be advantageous for large-scale production.
Analgesic Properties
Research has indicated that compounds similar to [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester exhibit significant analgesic effects. A study highlighted that local anesthetics derived from carbamate structures can block nerve conduction effectively, suggesting that this compound may share similar mechanisms of action .
Antitumor Activity
Emerging research indicates that related compounds exhibit antitumor properties. For instance, modifications to the carbamate structure have led to increased efficacy against various cancer cell lines. While direct studies on this specific compound are scarce, the structural similarities provide a basis for hypothesizing potential antitumor activity .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester during experimental procedures?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to minimize direct exposure .
- Work in a well-ventilated fume hood to avoid inhalation of vapors or dust. Ensure emergency eyewash stations and safety showers are accessible .
- Store the compound at room temperature (20–25°C) in a tightly sealed container, protected from light and incompatible reagents (e.g., strong acids/oxidizers) .
- Conduct a 100% safety compliance examination before initiating experiments, as per institutional chemical hygiene plans .
Q. What methodologies are employed for the synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester, and how can purity be ensured?
- Methodological Answer :
- Synthesis : Utilize tert-butyl acetoacetate as a starting material with catalytic acid (e.g., HCl or H₂SO₄) to facilitate esterification. Optimize reaction conditions (temperature, solvent) via Design of Experiments (DOE) to reduce side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the compound. Validate purity using HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy .
Q. How can the physical and chemical properties (e.g., solubility, stability) of [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester be experimentally determined?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C, followed by UV-Vis spectrophotometry to quantify dissolved compound .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products. Use differential scanning calorimetry (DSC) to assess thermal stability .
Advanced Research Questions
Q. How can computational reaction design strategies improve the synthesis efficiency of [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify transition states. Tools like Gaussian or ORCA can predict activation energies and optimize catalytic conditions .
- Use machine learning (ML) platforms to analyze historical reaction data and recommend optimal parameters (e.g., solvent polarity, temperature). Software such as ChemOS or IBM RXN for Chemistry enables automated reaction prediction .
Q. What experimental design approaches are optimal for investigating the structure-activity relationships (SAR) of [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester derivatives?
- Methodological Answer :
- Bioassay Design : Use standardized elongation activity assays (e.g., plant hypocotyl elongation) to compare biological activity across derivatives. For example, substitute the chloro-acetylamino group with other halogens (e.g., Br, F) and measure dose-response curves .
- Statistical DOE : Implement fractional factorial designs to evaluate the impact of substituent position, steric effects, and electronic properties on activity. Analyze data via multivariate regression to identify key SAR drivers .
Q. How should researchers address discrepancies in biological activity data between tert-butyl ester derivatives and other esters (e.g., methyl or ethyl esters)?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate variables causing discrepancies. For example, tert-butyl esters may exhibit reduced solubility, altering bioavailability in assays .
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or systemic biases. Cross-validate findings with computational models (e.g., molecular docking simulations) to assess binding affinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
